N-[3-(2,6-dimethylphenoxy)propyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide
Description
N-[3-(2,6-dimethylphenoxy)propyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a pyrrolidine ring, a fluorine atom, and a phenoxy group
Properties
IUPAC Name |
N-[3-(2,6-dimethylphenoxy)propyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3/c1-13-5-3-6-14(2)15(13)23-10-4-8-19-16(22)20-9-7-17(18,11-20)12-21/h3,5-6,21H,4,7-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBWPZVRWFBSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCNC(=O)N2CCC(C2)(CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(2,6-dimethylphenoxy)propyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorine atom and the phenoxy group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
N-[3-(2,6-dimethylphenoxy)propyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, N-[3-(2,6-dimethylphenoxy)propyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide could be investigated for its therapeutic potential, including its ability to modulate specific biological pathways or its efficacy as a drug candidate. Additionally, it may have industrial applications, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2,6-dimethylphenoxy)propyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-[3-(2,6-dimethylphenoxy)propyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with a pyrrolidine ring, a fluorine atom, or a phenoxy group. For example, compounds such as this compound analogs with different substituents on the phenoxy group or variations in the fluorine atom’s position could be considered. The unique combination of these structural features in this compound may confer specific properties that distinguish it from other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
